molecular formula C18H21FN4O2 B5372491 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

カタログ番号 B5372491
分子量: 344.4 g/mol
InChIキー: PPKBDSDNBPTDQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide, also known as JNJ-40411813, is a novel small molecule drug that has been developed for the treatment of various neurological disorders. This compound has been found to have potential therapeutic effects on diseases such as Alzheimer's, Parkinson's, and schizophrenia.

作用機序

The exact mechanism of action of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide is not fully understood. However, it has been proposed that this compound acts as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is predominantly expressed in the brain and is involved in the regulation of cognitive function, mood, and appetite. By blocking this receptor, this compound may improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include increased levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons, and reduced levels of pro-inflammatory cytokines, which are involved in neuroinflammation. In addition, this compound has been shown to increase dopamine and acetylcholine release in the brain, which may contribute to its therapeutic effects.

実験室実験の利点と制限

One of the advantages of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide for lab experiments is its high selectivity for the serotonin 5-HT6 receptor. This allows researchers to study the specific effects of blocking this receptor on cognitive function and neurological disorders. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for the study of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT6 receptor. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in humans. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a treatment for neurological disorders.

合成法

The synthesis of 6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide involves several steps, including the reaction of 2-amino-5-fluoropyrazine with 2-bromoethyl benzene, followed by reduction with sodium borohydride to obtain 6-(2-fluorobenzyl)-2-amino-5-fluoropyrazine. This intermediate is then reacted with formaldehyde and piperidine to yield this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

科学的研究の応用

6-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders. In preclinical studies, this compound has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that this compound may have potential as a treatment for these diseases in humans.

特性

IUPAC Name

6-[3-[(2-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-14-5-2-1-4-13(14)8-18(12-24)6-3-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h1-2,4-5,9-10,24H,3,6-8,11-12H2,(H2,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKBDSDNBPTDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=CC=C3F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。